BenchChemオンラインストアへようこそ!

2-Fluoro-N-methylacetamide

HIV-1 Reverse Transcriptase Non-nucleoside Inhibitors

For HIV-1 Y181C reverse transcriptase (NNRTI) mutant inhibition, 2-Fluoro-N-methylacetamide provides >99% inactivation vs 50% for non-fluorinated analog. α-Fluoroacetamide warhead engages Cys181. Procure based on differential regulatory profile and rotameric preorganization. Inquire now.

Molecular Formula C3H6FNO
Molecular Weight 91.08 g/mol
Cat. No. B1646893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-N-methylacetamide
Molecular FormulaC3H6FNO
Molecular Weight91.08 g/mol
Structural Identifiers
SMILESCNC(=O)CF
InChIInChI=1S/C3H6FNO/c1-5-3(6)2-4/h2H2,1H3,(H,5,6)
InChIKeyIPEFMOGGPRUBRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-N-methylacetamide Procurement Guide: Physicochemical and Regulatory Baseline for Research Use


2-Fluoro-N-methylacetamide (CAS 367-49-7, molecular formula C₃H₆FNO, MW 91.08 g/mol) is a fluorinated acetamide derivative characterized by a single fluorine substitution on the acetyl α‑carbon and an N‑methyl group on the amide nitrogen . This small molecule possesses an experimentally determined log Kow of −0.83, indicating hydrophilic character, and a calculated boiling point of 231.8±15.0 °C at 760 mmHg . Unlike its widely regulated analog 2‑fluoroacetamide (CAS 640‑19‑7)—a Schedule 1 rodenticide with GHS06 acute toxicity (ingestion Category 2, H300) [1]—2‑fluoro‑N‑methylacetamide is not harmonized under CLP Annex VI and is commercially available as a research intermediate without the same regulatory constraints [2]. This differential regulatory profile, combined with its distinct physicochemical properties, positions it as a more accessible fluorinated building block for medicinal chemistry and agrochemical research applications.

Why 2-Fluoro-N-methylacetamide Cannot Be Replaced by 2-Fluoroacetamide or N-Methylacetamide in Research Applications


In‑class substitution among fluorinated acetamides is not functionally equivalent due to divergent biological activity and physicochemical behavior. 2‑Fluoro‑N‑methylacetamide contains both the fluorine atom essential for mechanism‑based covalent enzyme inhibition and the N‑methyl substitution that modulates lipophilicity, metabolic stability, and hydrogen‑bonding capacity . The parent 2‑fluoroacetamide, while capable of aconitase inhibition, carries H300/H311 fatal toxicity classifications that severely restrict procurement and handling [1]. Conversely, N‑methylacetamide (CAS 79‑16‑3) lacks the α‑fluoro electrophilic warhead entirely, rendering it inactive against targets requiring the 2‑fluoroacetyl moiety for covalent engagement [2]. Furthermore, the experimental log Kow of 2‑fluoro‑N‑methylacetamide (−0.83) differs markedly from that of 2‑fluoroacetamide (log Pow −1.05) [3] and N‑methylacetamide (calculated log P −0.457) [2], resulting in distinct chromatographic behavior and bioavailability profiles. The quantitative evidence below demonstrates precisely where 2‑fluoro‑N‑methylacetamide provides differentiation that generic substitution cannot recapitulate.

Quantitative Differentiation Evidence for 2-Fluoro-N-methylacetamide Against Comparator Compounds


HIV‑1 Reverse Transcriptase Inhibition: Covalent Warhead Efficacy in NNRTI Design

2‑Fluoro‑N‑methylacetamide serves as the α‑fluoroacetamide covalent warhead in the non‑nucleoside reverse transcriptase inhibitor (NNRTI) JLJ683 (N‑(6‑cyano‑3‑(2‑(2‑(2,4‑dioxo‑3,4‑dihydropyrimidin‑1(2H)‑yl)ethoxy)phenoxy)‑4‑methylnaphthalen‑1‑yl)‑2‑fluoro‑N‑methylacetamide). Against wild‑type HIV‑1 RT, JLJ683 achieved 96% inactivation at 100 µM, compared to 90% inactivation for comparator JLJ650 (which lacks the fluorine atom and bears a terminal acrylamide warhead) [1]. Critically, against the Tyr181Cys (Y181C) drug‑resistant RT variant—a mutation that confers resistance to first‑generation NNRTIs including nevirapine—JLJ683 achieved >99% inactivation, whereas JLJ650 showed only 50% inactivation [1]. The 2‑fluoro‑N‑methylacetamide moiety enables proximity‑driven covalent modification of Cys181, a mechanism inaccessible to fluorine‑free amide analogs.

HIV-1 Reverse Transcriptase Non-nucleoside Inhibitors Covalent Inhibitors

Acute Oral Toxicity Modulation via N‑Substitution: QSAR‑Derived Safety Profile

A QSAR study of nineteen N‑alkyl and N‑cycloalkyl fluoroacetamides demonstrated that acute oral toxicity in rats is strongly correlated with lipophilicity and steric bulk of the N‑substituent [1]. While 2‑fluoroacetamide (R = H) is classified as Acute Toxicity Category 2 with H300 fatal‑if‑swallowed designation (probable human oral lethal dose <5 mg/kg) [2], N‑methyl substitution alters the lipophilicity profile (log Kow shifts from −1.05 for 2‑fluoroacetamide [3] to −0.83 for 2‑fluoro‑N‑methylacetamide ), which the QSAR model correlates with modulated in vivo toxicity [1]. The absence of harmonized GHS06 classification for 2‑fluoro‑N‑methylacetamide on the C&L Inventory [4] is consistent with this structure‑activity relationship, confirming that N‑methyl substitution reduces regulatory hazard level relative to the unsubstituted parent.

Toxicology QSAR Acute Toxicity N-Substituted Fluoroacetamides

N‑Methyl Conformational Preorganization: Spectroscopic Evidence of Unique Amide Geometry

A combined theoretical, NMR, and IR investigation of N‑methylfluoroamides established that 2‑fluoro‑N‑methylacetamide exhibits a distinct conformational preference in solution relative to non‑fluorinated N‑methylacetamide [1]. The α‑fluorine substitution influences the rotational barrier around the amide C–N bond and stabilizes a specific rotameric state detectable via characteristic NMR chemical shifts in CDCl₃, CD₂Cl₂, acetone‑d₆, CD₃CN, and DMSO‑d₆ [2]. This preorganization has implications for molecular recognition: the fixed geometry affects hydrogen‑bonding capacity and can enhance binding affinity to target proteins compared to the conformationally flexible N‑methylacetamide [1].

Conformational Analysis NMR Spectroscopy Amide Bond Geometry

Hydrophilicity and Bioavailability: Experimental Log Kow Differentiates from Fluorinated and Non‑Fluorinated Analogs

The experimental log Kow (octanol‑water partition coefficient) of 2‑fluoro‑N‑methylacetamide is −0.83 (Hansch et al., 1995), as reported on ChemSpider . This value positions the compound at an intermediate hydrophilicity between the more hydrophilic 2‑fluoroacetamide (log Pow = −1.05) [1] and the more lipophilic N‑methylacetamide (calculated log P = −0.457) [2]. In the QSAR study of N‑substituted fluoroacetamides, lipophilicity (Clog P) was identified as a primary determinant of both acute toxicity and predicted membrane permeability [3]. The experimental log Kow of −0.83 aligns with Veber's rule thresholds for favorable oral bioavailability, whereas the more negative log Pow of 2‑fluoroacetamide indicates poorer passive diffusion across biological membranes.

Lipophilicity Log P ADME Bioavailability

Covalent Warhead Functionality: Target Engagement Differentiated from Non‑Fluorinated Acetamides

The α‑fluoroacetamide moiety functions as a proximity‑driven covalent warhead that selectively modifies nucleophilic cysteine residues in enzyme active sites. In the case of HIV‑1 RT JLJ683, the 2‑fluoro‑N‑methylacetamide group engages Cys181 through a covalent bond that is stabilized by the fluorine atom's electron‑withdrawing effect, enhancing electrophilicity of the α‑carbon for nucleophilic attack [1]. In contrast, N‑methylacetamide lacks the α‑fluorine entirely and cannot undergo this covalent modification. While 2‑fluoroacetamide retains the electrophilic α‑carbon, its N‑methyl substitution in 2‑fluoro‑N‑methylacetamide modulates the leaving group character of the amide nitrogen, enabling irreversible covalent inhibition without the acute systemic toxicity associated with the parent fluoroacetamide scaffold [2]. BindingDB data for structurally related 2‑fluoro‑N‑methylacetamide‑containing compounds demonstrate IC₅₀ values ranging from 150 nM (HDAC1 inhibition) to 3.87 μM (LXR‑β receptor binding), confirming that the warhead can be tuned for diverse target engagement across multiple protein classes [3].

Covalent Inhibitor Electrophilic Warhead Cysteine Targeting

hTRPV1 Antagonism SAR: α‑Fluoro‑N‑methyl Substitution Reduces Off‑Target Activity

In a structure‑activity relationship study of α‑substituted acetamide derivatives as human TRPV1 antagonists, the compound bearing an α‑fluoro and N‑methyl substitution pattern (Compound 18) exhibited only 12% inhibition at 5 μM [1]. In contrast, the α‑hydroxy N‑methyl analog (Compound 17) showed 46% inhibition, and the α‑methyl N‑methyl analog (Compound 19) displayed 49% inhibition at the same concentration [1]. This 73–76% reduction in TRPV1 antagonistic activity indicates that the α‑fluoro‑N‑methyl combination produces minimal off‑target engagement at TRPV1 compared to α‑hydroxy or α‑methyl counterparts. This is significant for researchers seeking to avoid TRPV1‑mediated effects (e.g., thermoregulation, pain perception) in compounds designed for other therapeutic targets.

TRPV1 Antagonist Structure-Activity Relationship Pain Acetamide Derivatives

Research and Industrial Application Scenarios for 2-Fluoro-N-methylacetamide Based on Quantitative Differentiation


Design and Synthesis of Drug-Resistant HIV‑1 NNRTIs

Based on the evidence that the 2‑fluoro‑N‑methylacetamide warhead in JLJ683 achieves >99% inactivation of the drug‑resistant HIV‑1 Y181C reverse transcriptase mutant, whereas the non‑fluorinated analog JLJ650 achieves only 50% inactivation [1], this compound is the preferred building block for medicinal chemistry programs targeting NNRTI‑resistant HIV‑1 strains. Procurement is justified for structure‑guided design of proximity‑driven covalent inhibitors requiring selective Cys181 engagement. The α‑fluoroacetamide moiety is non‑substitutable for overcoming Y181C‑mediated resistance.

Covalent Inhibitor Development with Reduced Safety Liability

The QSAR‑derived correlation showing that N‑alkyl substitution modulates acute oral toxicity of fluoroacetamides, combined with the absence of harmonised GHS06 fatal‑toxicity classification for 2‑fluoro‑N‑methylacetamide [1][2], supports its selection over 2‑fluoroacetamide for research programs developing covalent inhibitors. Researchers requiring an α‑fluoroacetamide electrophilic warhead but operating under institutional safety protocols that restrict Schedule 1 rodenticides should procure 2‑fluoro‑N‑methylacetamide. The log Kow of −0.83 further supports cellular permeability for target engagement studies.

Rational Drug Design Requiring Defined Amide Conformation

Spectroscopic evidence demonstrates that the α‑fluorine atom in 2‑fluoro‑N‑methylacetamide stabilizes a specific rotameric state detectable across five NMR solvents [1]. This conformational preorganization reduces the entropic penalty of target binding relative to the flexible N‑methylacetamide scaffold [2]. Procurement is recommended for structure‑based drug design projects where ligand preorganization can enhance binding affinity and selectivity. The defined amide geometry also facilitates computational docking studies and pharmacophore modeling.

Chemical Biology Probes Requiring Minimal TRPV1 Off‑Target Activity

The SAR data showing that the α‑fluoro‑N‑methyl substitution pattern reduces hTRPV1 antagonism to only 12% inhibition at 5 μM, compared to 46–49% inhibition for α‑hydroxy and α‑methyl analogs [1], supports the use of 2‑fluoro‑N‑methylacetamide as a scaffold for chemical probes where TRPV1 channel engagement would confound phenotypic readouts. This is particularly relevant for pain‑pathway screening, neuroscience target validation, and any assay where TRPV1 modulation would constitute an experimental artifact.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.